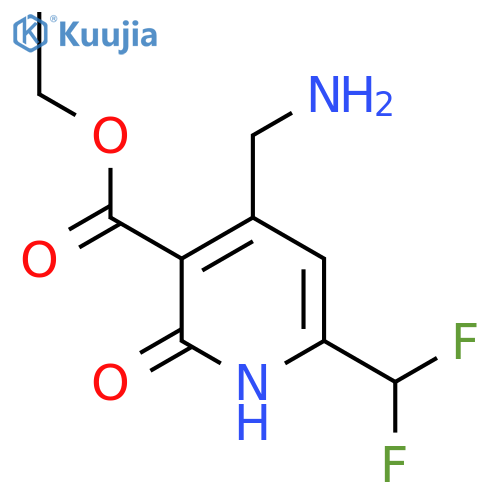

Cas no 1806882-25-6 (Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine-3-carboxylate)

1806882-25-6 structure

商品名:Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine-3-carboxylate

CAS番号:1806882-25-6

MF:C10H12F2N2O3

メガワット:246.210689544678

CID:4890491

Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine-3-carboxylate

-

- インチ: 1S/C10H12F2N2O3/c1-2-17-10(16)7-5(4-13)3-6(8(11)12)14-9(7)15/h3,8H,2,4,13H2,1H3,(H,14,15)

- InChIKey: ZDXYTDGPUALURV-UHFFFAOYSA-N

- ほほえんだ: FC(C1=CC(CN)=C(C(=O)OCC)C(N1)=O)F

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 402

- 疎水性パラメータ計算基準値(XlogP): -0.3

- トポロジー分子極性表面積: 81.4

Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029026139-1g |

Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine-3-carboxylate |

1806882-25-6 | 95% | 1g |

$2,952.90 | 2022-03-31 | |

| Alichem | A029026139-500mg |

Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine-3-carboxylate |

1806882-25-6 | 95% | 500mg |

$1,617.60 | 2022-03-31 | |

| Alichem | A029026139-250mg |

Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine-3-carboxylate |

1806882-25-6 | 95% | 250mg |

$970.20 | 2022-03-31 |

Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine-3-carboxylate 関連文献

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

1806882-25-6 (Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine-3-carboxylate) 関連製品

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量